

Buxifoliadine C: A Technical Guide to its Discovery, Properties, and Therapeutic Potential

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Compound of Interest

Compound Name: *Buxifoliadine C*

Cat. No.: *B13430347*

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An In-depth Analysis for Researchers and Drug Development Professionals

Foreword: This document provides a comprehensive technical overview of **Buxifoliadine C**, an acridone alkaloid of interest to the scientific community. It details the history of its discovery, its physicochemical properties, and current understanding of its biological activities. This guide is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel natural products for therapeutic applications.

Discovery and History

Buxifoliadine C was first isolated and identified in 2000 by a team of researchers led by Tian-Shung Wu and Chien-Mao Chen. The discovery was part of a broader investigation into the chemical constituents of the root bark of *Severinia buxifolia* (Rutaceae), a plant used in Chinese folk medicine. This research, published in the *Chemical & Pharmaceutical Bulletin*, led to the characterization of seventeen acridone alkaloids, eight of which, including **Buxifoliadine C**, were new to science[1]. The plant material was collected in Hainan province, China, highlighting the rich biodiversity of this region as a source of novel chemical entities[1].

The structural elucidation of **Buxifoliadine C** was accomplished through a combination of spectroscopic methods, including UV, IR, high-resolution mass spectrometry, and advanced 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy)[1].

Physicochemical Properties

Buxifoliadine C is a yellow, needle-like crystalline solid with a melting point of 275–278 °C (decomposition)[1]. Its molecular formula was determined to be C₁₉H₁₉NO₄ by high-resolution electron impact mass spectrometry (HR-EI-MS)[1].

Property	Value	Source
Molecular Formula	C ₁₉ H ₁₉ NO ₄	[1][2]
Molecular Weight	325.36 g/mol	
CAS Number	263007-67-6	
Appearance	Yellow needles	[1]
Melting Point	275–278 °C (dec.)	[1]
UV λ _{max} (nm)	425, 326, 278	[1]
IR (cm ⁻¹)	1608 (C=O)	[1]

Experimental Protocols

Isolation of Buxifoliadine C

The following protocol is based on the methodology described by Wu and Chen (2000) for the isolation of **Buxifoliadine C** from the root bark of *Severinia buxifolia*[1].

Plant Material:

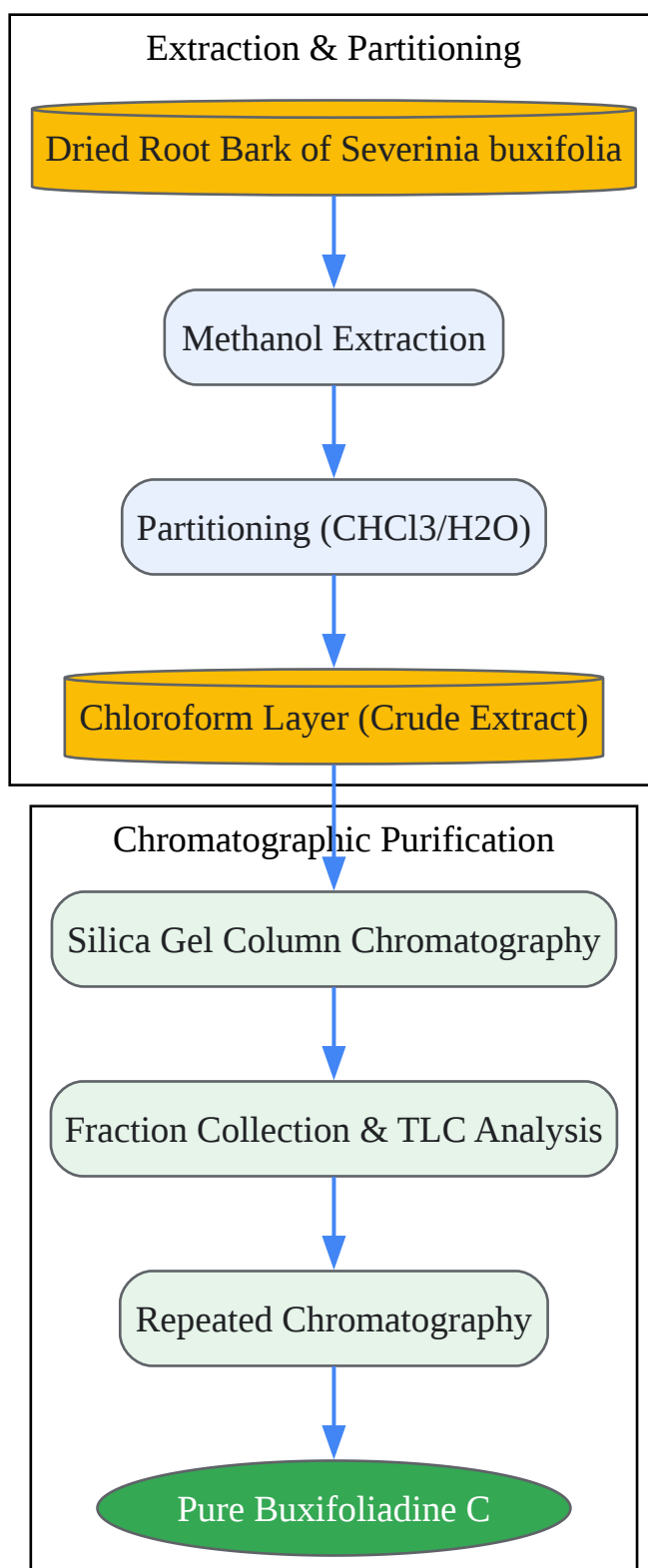
- Root bark of *Severinia buxifolia* collected in Hainan province, China.

Extraction and Fractionation:

- The dried and powdered root bark is extracted with methanol.
- The resulting methanol extract is partitioned between chloroform (CHCl₃) and water (H₂O).
- The chloroform-soluble layer, containing the acridone alkaloids, is concentrated.

Chromatographic Separation:

- The crude chloroform extract is subjected to silica gel column chromatography.
- The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.
- Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Fractions containing compounds with similar TLC profiles are combined.
- Further purification of the combined fractions is achieved through repeated column chromatography and/or preparative TLC to yield pure **Buxifoliadine C**.



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Isolation workflow for **Buxifoliadine C**.

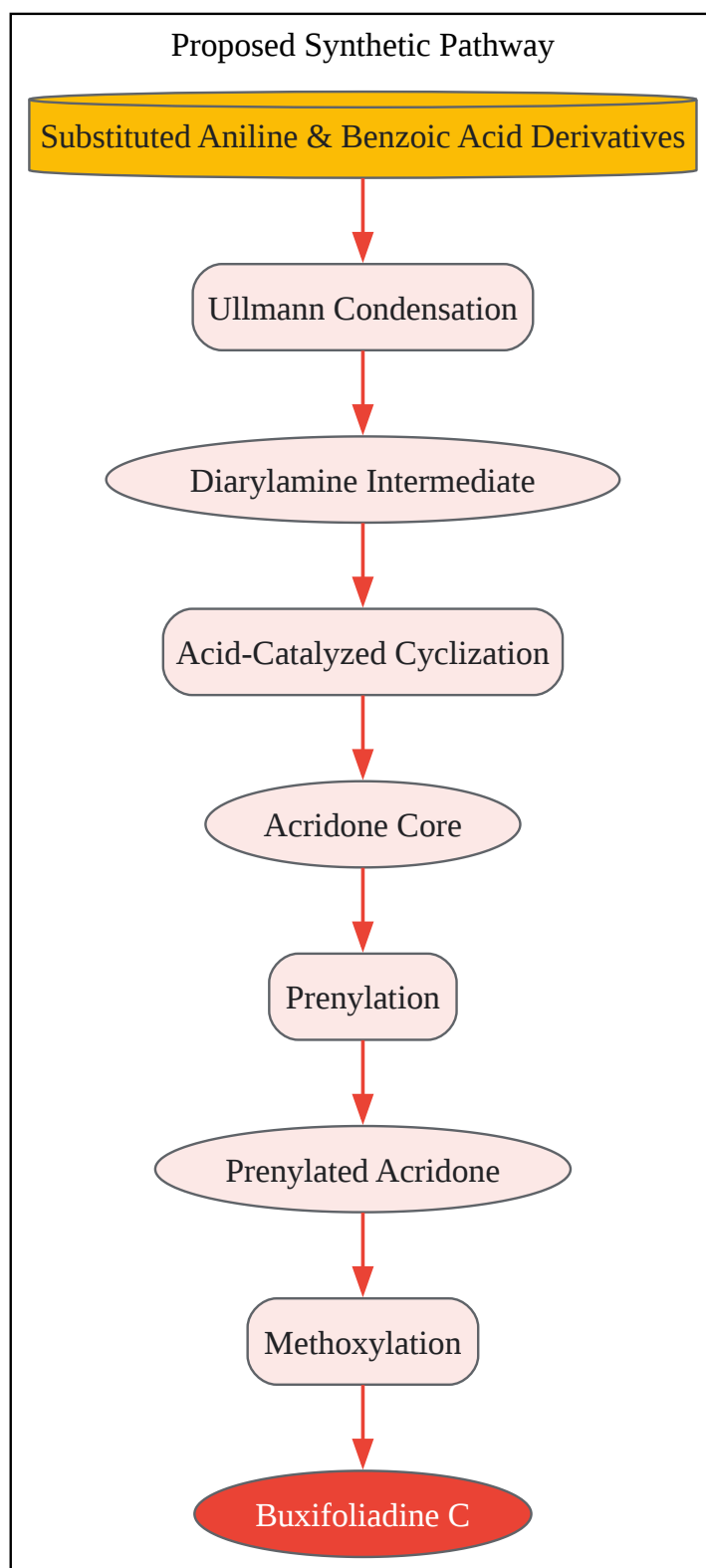
Proposed Total Synthesis of Buxifoliadine C

As of the date of this document, a total synthesis of **Buxifoliadine C** has not been explicitly reported in the scientific literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of structurally related acridone alkaloids. The following is a hypothetical pathway.

Retrosynthetic Analysis: The key steps would involve the construction of the acridone core followed by the introduction of the prenyl and methoxy substituents. A potential strategy would be an Ullmann condensation to form the diarylamine, followed by a cyclization to form the acridone ring.

Proposed Synthetic Steps:

- **Ullmann Condensation:** Coupling of a suitably substituted aniline derivative with a substituted benzoic acid derivative to form a diarylamine intermediate.
- **Cyclization:** Intramolecular cyclization of the diarylamine, often acid-catalyzed, to form the tricyclic acridone core.
- **Prenylation:** Introduction of the prenyl group at the C-2 position. This can be achieved through various methods, such as a Friedel-Crafts-type reaction with a prenylating agent.
- **Methoxylation:** Introduction of the methoxy group at the C-3 position.



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Proposed synthetic workflow for **Buxifoliadine C**.

Biological Activity and Mechanism of Action

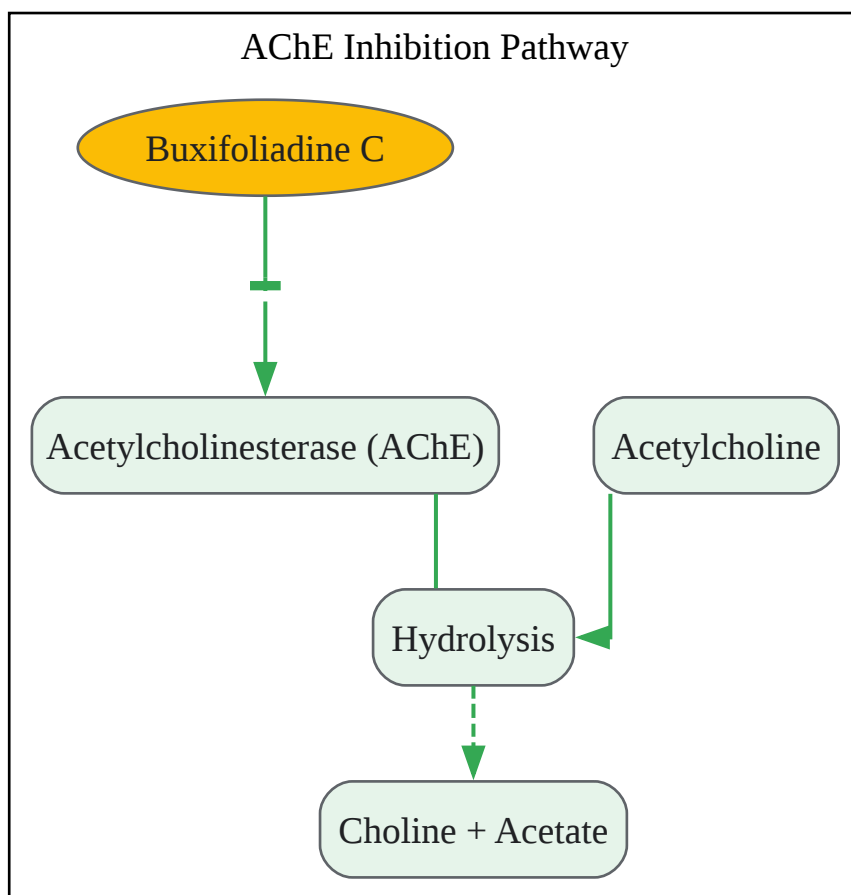
The biological activities of **Buxifoliadine C** are an emerging area of research. To date, the most well-characterized activity is its role as a cholinesterase inhibitor.

Acetylcholinesterase (AChE) Inhibition

A 2021 study by Saeedi and colleagues investigated the potential of several acridone alkaloids, including **Buxifoliadine C**, as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease[3].

Assay	Target	IC ₅₀ (μM)	Source
Acetylcholinesterase Inhibition	Human AChE	18.61	[3]

The inhibitory activity of **Buxifoliadine C** against AChE suggests its potential as a lead compound for the development of new therapies for neurodegenerative diseases. Molecular docking studies within the same research indicated that **Buxifoliadine C** binds to the active site of AChE[3].



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Mechanism of AChE inhibition by **Buxifoliadine C**.

Other Potential Activities

While specific quantitative data for **Buxifoliadine C** is limited, the broader class of acridone alkaloids has been reported to exhibit a range of biological activities, including cytotoxic and anti-inflammatory effects. Further research is warranted to specifically evaluate **Buxifoliadine C** for these and other potential therapeutic properties.

Conclusion and Future Directions

Buxifoliadine C represents an intriguing natural product with demonstrated bioactivity as an acetylcholinesterase inhibitor. Its discovery from *Severinia buxifolia* underscores the value of exploring traditional medicinal plants for novel drug leads. While its isolation and characterization are well-documented, the development of a total synthesis remains a key

objective for future research to enable further pharmacological evaluation and structure-activity relationship studies. The preliminary findings on its AChE inhibitory activity provide a strong rationale for more in-depth investigations into its neuroprotective potential and its mechanism of action at the molecular level. Additionally, screening for other biological activities, such as anticancer and anti-inflammatory effects, could reveal new therapeutic avenues for this promising acridone alkaloid.

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